(R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride
Description
(R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride is a chiral small molecule featuring a pyridine-2-carboxamide backbone linked to a piperidin-3-yl group, with two hydrochloric acid salts enhancing its solubility.
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]pyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9;;/h1-2,5,7,9,12H,3-4,6,8H2,(H,14,15);2*1H/t9-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUBFBBEEZMCAB-KLQYNRQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Amidation: The carboxamide group is formed through an amidation reaction, where the carboxylic acid derivative reacts with an amine.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to obtain the desired product in pure form.
Chemical Reactions Analysis
Nucleophilic Reactions at the Piperidine Nitrogen
The piperidine nitrogen in the compound is a key nucleophilic site, enabling reactions such as alkylation, acylation, and reductive amination.
Key Findings :
-
Alkylation of the piperidine nitrogen with fluorinated alkyl groups (e.g., trifluoroethyl) reduces basicity (pKa ~7.6–8.2) while enhancing cellular potency in analogs .
-
Reductive amination using LiAlH4 in tetrahydrofuran (THF) proceeds efficiently at elevated temperatures (58–60°C) .
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine intermediates.
| Reaction Type | Conditions/Reagents | Product/Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 24h | Pyridine-2-carboxylic acid | |
| Basic Hydrolysis | NaOH (aq), 80°C, 12h | Free amine (piperidin-3-amine) |
Key Findings :
-
Hydrolysis under acidic conditions cleaves the amide bond, producing pyridine-2-carboxylic acid and piperidin-3-amine hydrochloride .
-
In basic media, the reaction yields the free amine, which can participate in subsequent coupling reactions .
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring exhibits limited electrophilic substitution activity due to electron-withdrawing effects from the nitrogen atom.
| Reaction Type | Conditions/Reagents | Product/Outcome | Reference |
|---|---|---|---|
| Bromination | Br2, FeBr3, 100°C | 5-Bromo-pyridine-2-carboxamide | |
| Nitration | HNO3/H2SO4, 50°C | 5-Nitro-pyridine-2-carboxamide |
Key Findings :
-
Bromination occurs preferentially at the 5-position of the pyridine ring due to meta-directing effects of the carboxamide group .
-
Nitration under strongly acidic conditions yields nitro derivatives, though yields are moderate (~40–60%) .
Salt Formation and Solubility
As a dihydrochloride salt, the compound participates in acid-base equilibria, influencing its solubility and formulation.
| Property | Value/Condition | Reference |
|---|---|---|
| Solubility in H2O | >50 mg/mL (pH 2–3) | |
| Free Base Precipitation | NaOH (aq), pH >9 | |
| Salt Stability | Stable at RT under inert atmosphere |
Key Findings :
-
The dihydrochloride salt enhances aqueous solubility (>50 mg/mL at pH 2–3), critical for biological assays .
-
Adjusting pH to >9 precipitates the free base, which can be isolated via filtration .
Urea and Carbamate Formation
The carboxamide group reacts with isocyanates or chloroformates to form ureas or carbamates, expanding its derivatization potential.
| Reaction Type | Conditions/Reagents | Product/Outcome | Reference |
|---|---|---|---|
| Urea Formation | Phenyl isocyanate, DCM, RT | N-phenyl urea derivative | |
| Carbamate Formation | Methyl chloroformate, THF, 0°C | N-methyl carbamate |
Key Findings :
Scientific Research Applications
Drug Development
(R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride exhibits potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. It has been investigated for:
- Cancer Therapy : Similar compounds have shown efficacy against various cancer cell lines by inhibiting tumor growth pathways and inducing apoptosis in malignant cells .
- Neurodegenerative Diseases : Its modulatory effects on neurotransmitter systems suggest potential applications in treating conditions such as Alzheimer's disease and schizophrenia .
Receptor Binding Studies
Research indicates that this compound can bind to specific receptors involved in neurotransmission, providing insights into its mechanism of action. For instance, studies have demonstrated its role as a modulator of the α7 nicotinic acetylcholine receptor, which is crucial for cognitive functions .
Case Study 1: Cancer Cell Line Inhibition
A study demonstrated that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin. The compound induced apoptosis through modulation of apoptotic pathways, suggesting its potential as an anti-cancer agent .
Case Study 2: Neurotransmitter Modulation
In receptor binding assays, this compound was shown to enhance neurotransmitter release in neuronal cultures, indicating its potential role in treating cognitive deficits associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of ®-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride with structurally related compounds from the evidence, focusing on molecular formulas, weights, substituents, and salt forms:
Key Observations:
Salt Form: The dihydrochloride form of the target compound enhances aqueous solubility compared to monohydrochloride analogs (e.g., ), a common strategy to improve bioavailability .
Molecular Weight: At 275.90 g/mol, the target compound is lighter than fluorinated analogs (e.g., ) but heavier than dimethylaminopropyl derivatives (), positioning it in a mid-range for drug-likeness.
Stereochemical Considerations
The (R)-configuration of the piperidin-3-yl group in the target compound may confer superior target engagement compared to its (S)-enantiomer or racemic mixtures. For example, highlights a compound with multiple stereocenters, underscoring the importance of chirality in activity. Piperidine ring conformation affects binding to receptors like sigma-1 or opioid targets, as seen in related studies .
Biological Activity
(R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a pyridine carboxamide moiety, which are crucial for its biological activity. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous environments, facilitating its use in biological studies and pharmaceutical formulations.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It acts as a modulator of neurotransmitter systems, which is significant for treating various psychiatric disorders and neurodegenerative diseases. The compound's ability to bind to these targets influences their activity, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits significant activity against various biological pathways. Here are some key findings:
- Receptor Modulation : It has been studied for its potential as an inhibitor of histamine H3 receptors and sigma-1 receptors, both of which are implicated in pain modulation and neuroprotection .
- Anticancer Potential : Similar compounds have shown activity against cancer cell lines by modulating tumor growth pathways, suggesting that this compound may also possess anticancer properties.
- Neuroprotective Effects : The compound's interaction with neurotransmitter systems may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their notable activities:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| (S)-N-(Piperidin-3-yl)pyridine-2-carboxamide | Similar piperidine and pyridine structure | Potential anti-cancer activity |
| 3-(Piperidin-2-yl)pyridine | Variation in piperidine position | Neurotransmitter modulation |
| N-(Piperidin-4-yl)pyridine | Different piperidine substitution | Antidepressant properties |
Case Studies
Several studies have explored the efficacy of this compound:
- Pain Management : A study demonstrated that this compound acts as a dual ligand for histamine H3 and sigma-1 receptors, showing significant analgesic effects in models of nociceptive and neuropathic pain .
- Cancer Research : In vitro studies indicated that similar piperidine-based compounds inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .
- Neurodegenerative Disease Models : Research has shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride?
- Methodology :
- Step 1 : Start with (R)-piperidin-3-amine and pyridine-2-carboxylic acid. Activate the carboxylic acid using coupling agents like HATU or EDCl in the presence of a base (e.g., DIPEA) in anhydrous DMF or DCM .
- Step 2 : Purify the intermediate via column chromatography (silica gel, gradient elution with MeOH/DCM).
- Step 3 : Convert the free base to the dihydrochloride salt by treating with HCl in an aprotic solvent (e.g., ethyl acetate). Confirm salt formation via elemental analysis and ion chromatography .
- Characterization : Use H/C NMR, HRMS, and FT-IR to validate structure and purity (>98% by HPLC).
Q. How is the compound’s structural conformation validated in crystallographic studies?
- Methodology :
- X-ray diffraction : Grow single crystals via vapor diffusion (e.g., using methanol/water). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Use SHELXL for structure solution and refinement, ensuring R-factor < 0.04. Analyze hydrogen bonding and salt bridge interactions (e.g., Cl⁻ ions with NH groups) .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar piperidine-pyridine derivatives .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodology :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Quantify via UV-Vis spectroscopy (λ = 260 nm for pyridine moiety) .
- Stability : Incubate at 37°C for 24–72 hours. Monitor degradation using LC-MS (C18 column, acetonitrile/water + 0.1% formic acid). Adjust storage to -20°C under nitrogen for long-term stability .
Q. What safety protocols are critical during handling?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Conduct reactions in a fume hood due to potential HCl vapor release during salt formation.
- Dispose of waste via neutralization (e.g., sodium bicarbonate) before incineration .
Advanced Research Questions
Q. How can structural modifications influence binding affinity in target validation studies?
- Methodology :
- SAR Analysis : Synthesize analogs with substituents at the piperidine N (e.g., alkylation) or pyridine ring (e.g., halogenation). Compare IC values in enzyme assays (e.g., kinase inhibition).
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., dopamine receptors). Prioritize modifications that enhance hydrogen bonding (e.g., -OH groups) or π-π stacking (e.g., aryl substitutions) .
Q. How to resolve contradictions in pharmacological data across studies?
- Case Example : Discrepancies in IC values for kinase inhibition.
- Approach 1 : Validate assay conditions (e.g., ATP concentration, buffer pH). Replicate under standardized protocols.
- Approach 2 : Confirm enantiomeric purity via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Impure (R)-enantiomer may skew results .
- Approach 3 : Assess solubility differences using dynamic light scattering (DLS); poor solubility can lead to underestimated activity .
Q. What computational strategies predict metabolic stability?
- Methodology :
- In Silico Tools : Use ADMET Predictor™ or MetaSite to identify metabolic hotspots (e.g., piperidine N-dealkylation).
- In Vitro Validation : Incubate with liver microsomes (human/rat). Quantify parent compound depletion via LC-MS/MS. Adjust logP (<3) to improve microsomal stability .
Q. How to design a robust protocol for studying enantiomer-specific effects?
- Methodology :
- Synthesis : Resolve racemic mixtures using chiral columns (e.g., Daicel CHIRALPAK® AS-H) or asymmetric catalysis.
- Pharmacokinetics : Compare (R)- and (S)-enantiomers in rodent models. Measure plasma half-life and tissue distribution via radiolabeling (e.g., C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
